molecular formula C10H11Cl2N B13742142 1-(2,3-Dichlorophenyl)pyrrolidine

1-(2,3-Dichlorophenyl)pyrrolidine

Cat. No.: B13742142
M. Wt: 216.10 g/mol
InChI Key: IAZPUGZBGFSCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dichlorophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 2,3-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dichlorophenyl)pyrrolidine typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with an after-treatment solvent to obtain the crude product, which is further refined to achieve high purity.

Industrial Production Methods: For industrial production, the method involves the use of protonic solvents for the after-treatment and refining processes. This method is advantageous due to its high yield, low waste production, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dichlorophenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

1-(2,3-Dichlorophenyl)pyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain proteins or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 1-(3,4-Dichlorophenyl)pyrrolidine
  • Pyrrolidine-2,3-diones
  • Prolinol derivatives

Comparison: 1-(2,3-Dichlorophenyl)pyrrolidine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to distinct effects and applications .

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)pyrrolidine

InChI

InChI=1S/C10H11Cl2N/c11-8-4-3-5-9(10(8)12)13-6-1-2-7-13/h3-5H,1-2,6-7H2

InChI Key

IAZPUGZBGFSCKY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.